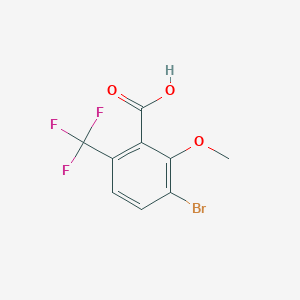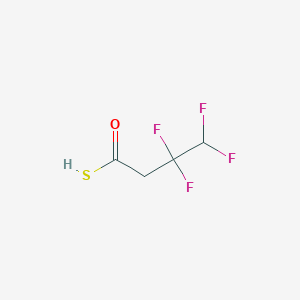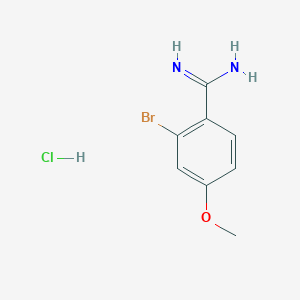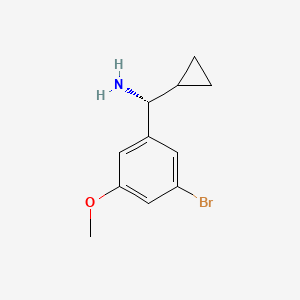
(R)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 5th position on a phenyl ring, which is further attached to a cyclopropyl group through a methanamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Cyclopropylation: The attachment of a cyclopropyl group to the phenyl ring, which can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Methanamine Introduction:
Industrial Production Methods
Industrial production of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Various amines
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Corresponding alcohols or amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine shares structural similarities with other substituted phenylmethanamines, such as:
- ®-(3-Chloro-5-methoxyphenyl)(cyclopropyl)methanamine
- ®-(3-Fluoro-5-methoxyphenyl)(cyclopropyl)methanamine
- ®-(3-Iodo-5-methoxyphenyl)(cyclopropyl)methanamine
Uniqueness
The uniqueness of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine lies in the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
(R)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m1/s1 |
Clé InChI |
PHXGIUZSRBUJHI-LLVKDONJSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)[C@@H](C2CC2)N)Br |
SMILES canonique |
COC1=CC(=CC(=C1)C(C2CC2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


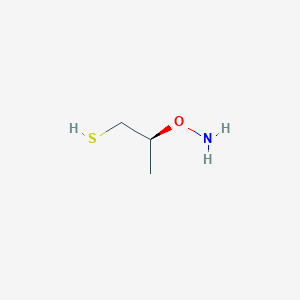
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)




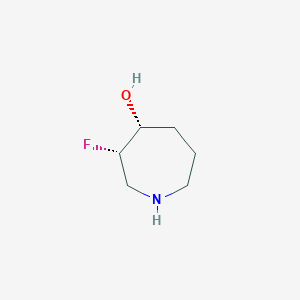

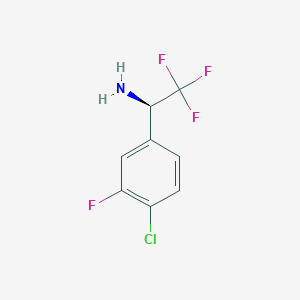
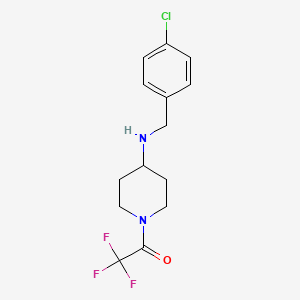
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
